Methyl 2-(3,5-dimethylphenyl)acetate
Overview
Description
Methyl 2-(3,5-dimethylphenyl)acetate is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 2-(3,5-dimethylphenyl)acetate is an organic compound recognized for its diverse biological activities and applications in pharmaceutical research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C12H16O2 and a molecular weight of approximately 192.25 g/mol. The compound features a methyl ester group attached to a phenyl ring that is substituted at the 3 and 5 positions with methyl groups. This unique structure contributes to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can act as either an inhibitor or activator , modulating the activity of these targets and leading to various biological effects. The exact pathways involved depend on the biological context in which the compound is applied.
Biological Activities
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Anticancer Activity :
- Preliminary studies suggest that this compound exhibits potential anticancer properties. For example, it has been shown to inhibit the growth of HeLa cells with an IC50 value comparable to standard anticancer drugs like doxorubicin .
- A study found that compounds similar to this compound demonstrated significant antiproliferative activity against various cancer cell lines .
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Enzyme Interaction :
- The compound has been utilized in research to study enzyme mechanisms and protein-ligand interactions. Its ability to modulate enzyme activity suggests potential applications in drug design and development.
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Anti-inflammatory Effects :
- Some derivatives of this compound have shown anti-inflammatory properties in preliminary studies, indicating its potential use in treating inflammatory diseases.
Case Study 1: Antiproliferative Effects
In a comparative study assessing the antiproliferative effects of various compounds on HeLa cells, this compound derivatives were found to significantly reduce cell viability at concentrations as low as 0.69 μM, demonstrating superior efficacy compared to traditional chemotherapeutics .
Case Study 2: Enzyme Modulation
Research focusing on enzyme-catalyzed reactions highlighted how this compound acts as a substrate for esterases, leading to the production of biologically active metabolites. These metabolites may further interact with cellular pathways involved in growth regulation and apoptosis.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Notable Properties |
---|---|---|
This compound | Methyl ester with dimethyl-substituted phenyl | Anticancer activity; enzyme modulation |
Methyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate | Contains amino and hydroxyl groups | Potential anti-inflammatory properties |
Methyl 2-amino-2-(3-methylphenyl)acetate | Lacks hydroxyl group; similar amino structure | Different biological activity profile |
This table illustrates how structural variations influence the biological activities of related compounds.
Future Research Directions
Further investigation is warranted to elucidate the complete pharmacological profile of this compound. Future studies should focus on:
- Mechanistic Studies : Detailed exploration of the molecular mechanisms underlying its anticancer and anti-inflammatory effects.
- In Vivo Studies : Assessing the efficacy and safety profiles in animal models.
- Structure-Activity Relationship (SAR) : Investigating how modifications to its structure affect its biological activity.
Properties
IUPAC Name |
methyl 2-(3,5-dimethylphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-4-9(2)6-10(5-8)7-11(12)13-3/h4-6H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGVRYYQNXFPDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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